molecular formula C21H6Cl4I4O4 B591548 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate CAS No. 133433-82-6

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate

Cat. No.: B591548
CAS No.: 133433-82-6
M. Wt: 971.693
InChI Key: CISJVTJQQUSSCI-UHFFFAOYSA-N
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Description

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is a complex organic compound characterized by the presence of multiple halogen atoms (iodine and chlorine) and a xanthene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of iodine and chlorine atoms through halogenation reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove halogen atoms or reduce the carbonyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dehalogenated compounds.

Scientific Research Applications

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a fluorescent marker due to its xanthene core.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and xanthene core play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5,7-Tetraiodo-3-oxo-9-phenyl-3H-xanthen-6-YL acetate
  • 2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthene

Uniqueness

2,4,5,7-Tetraiodo-3-oxo-9-(2,3,4,5-tetrachlorophenyl)-3H-xanthen-6-YL acetate is unique due to the presence of both iodine and chlorine atoms, which confer distinct chemical properties and reactivity. Its xanthene core also contributes to its fluorescence, making it valuable in various applications.

Properties

IUPAC Name

[2,4,5,7-tetraiodo-6-oxo-9-(2,3,4,5-tetrachlorophenyl)xanthen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H6Cl4I4O4/c1-5(30)32-21-11(27)4-8-12(6-2-9(22)14(24)15(25)13(6)23)7-3-10(26)18(31)16(28)19(7)33-20(8)17(21)29/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJVTJQQUSSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C3C=C(C(=O)C(=C3OC2=C1I)I)I)C4=CC(=C(C(=C4Cl)Cl)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H6Cl4I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

971.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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